molecular formula C6H5NO6 B13535807 2-Hydroxy-2-(5-nitro-2-furyl)acetic Acid

2-Hydroxy-2-(5-nitro-2-furyl)acetic Acid

Katalognummer: B13535807
Molekulargewicht: 187.11 g/mol
InChI-Schlüssel: YWTRIPJNRYLWBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-2-(5-nitro-2-furyl)acetic Acid is an organic compound that belongs to the class of nitrofurans. Nitrofurans are compounds containing a furan ring which bears a nitro group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 2-Hydroxy-2-(5-nitro-2-furyl)acetic Acid involves several steps. One common method includes the reaction of 5-nitrofurfural with glycine in the presence of a base. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-Hydroxy-2-(5-nitro-2-furyl)acetic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions typically involve the nitro group, converting it to an amine group.

    Substitution: The furan ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-2-(5-nitro-2-furyl)acetic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of certain chemicals and materials, leveraging its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-2-(5-nitro-2-furyl)acetic Acid involves its interaction with specific molecular targets. One known target is the protein aldose reductase. The compound exerts its effects by binding to this protein, thereby inhibiting its activity. This interaction can lead to various biological effects, depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-2-(5-nitro-2-furyl)acetic Acid can be compared with other nitrofuran compounds, such as:

    5-Nitrofurfural: A precursor in the synthesis of this compound.

    Nitrofurantoin: An antibiotic used to treat urinary tract infections.

    Furazolidone: An antimicrobial agent used to treat bacterial and protozoal infections.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other nitrofuran compounds.

Eigenschaften

Molekularformel

C6H5NO6

Molekulargewicht

187.11 g/mol

IUPAC-Name

2-hydroxy-2-(5-nitrofuran-2-yl)acetic acid

InChI

InChI=1S/C6H5NO6/c8-5(6(9)10)3-1-2-4(13-3)7(11)12/h1-2,5,8H,(H,9,10)

InChI-Schlüssel

YWTRIPJNRYLWBY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.